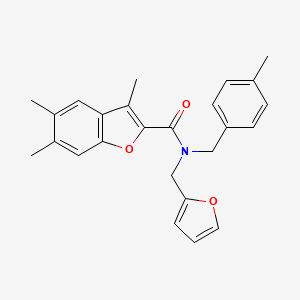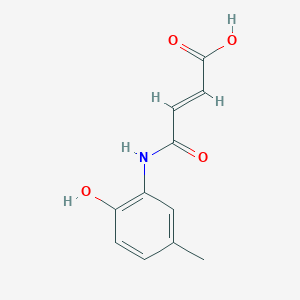![molecular formula C17H10ClFN2OS B11410593 7-Chloro-2-(4-fluorophenyl)-3H,4H,5H-chromeno[2,3-D]pyrimidine-4-thione CAS No. 902938-91-4](/img/structure/B11410593.png)
7-Chloro-2-(4-fluorophenyl)-3H,4H,5H-chromeno[2,3-D]pyrimidine-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-(4-fluorophenyl)-3H,4H,5H-chromeno[2,3-D]pyrimidine-4-thione is a heterocyclic compound that features a unique fusion of chromene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(4-fluorophenyl)-3H,4H,5H-chromeno[2,3-D]pyrimidine-4-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the preparation might include the reaction of 4-chloro-2-aminopyrimidine with 4-fluorobenzaldehyde, followed by cyclization with a suitable reagent to form the chromeno[2,3-D]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(4-fluorophenyl)-3H,4H,5H-chromeno[2,3-D]pyrimidine-4-thione undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-rich aromatic rings.
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles under suitable conditions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens and nitrating agents.
Nucleophilic Substitution: Reagents such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative .
Scientific Research Applications
7-Chloro-2-(4-fluorophenyl)-3H,4H,5H-chromeno[2,3-D]pyrimidine-4-thione has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies investigating its effects on various biological pathways, including anti-inflammatory and antimicrobial activities.
Industrial Applications: It serves as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(4-fluorophenyl)-3H,4H,5H-chromeno[2,3-D]pyrimidine-4-thione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as cyclin-dependent kinases, which play a crucial role in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrimidine core and is also investigated for its anticancer properties.
Pyrimido[4,5-d]pyrimidine: Another related compound with a bicyclic structure that exhibits various biological activities.
Uniqueness
7-Chloro-2-(4-fluorophenyl)-3H,4H,5H-chromeno[2,3-D]pyrimidine-4-thione is unique due to its specific fusion of chromene and pyrimidine rings, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
CAS No. |
902938-91-4 |
|---|---|
Molecular Formula |
C17H10ClFN2OS |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
7-chloro-2-(4-fluorophenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C17H10ClFN2OS/c18-11-3-6-14-10(7-11)8-13-16(22-14)20-15(21-17(13)23)9-1-4-12(19)5-2-9/h1-7H,8H2,(H,20,21,23) |
InChI Key |
DQGYSZWPDPVGQY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OC3=C1C(=S)N=C(N3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(4-chlorobenzyl)oxy]-4-methyl-3-(3-methylbutyl)-2H-chromen-2-one](/img/structure/B11410514.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide](/img/structure/B11410528.png)
![5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11410533.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11410539.png)
![8-(4-chlorophenyl)-6-oxo-3-(3-phenylpropyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11410540.png)
![2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-4H-chromen-4-one](/img/structure/B11410541.png)
![N-(4-methoxyphenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11410547.png)
![Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(thiophen-2-yl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11410550.png)
![methyl 2-{[(5,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11410558.png)
![Diethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(4-methylphenyl)-1,3-oxazol-4-YL)phosphonate](/img/structure/B11410567.png)

![2-methyl-N-{2-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B11410578.png)

